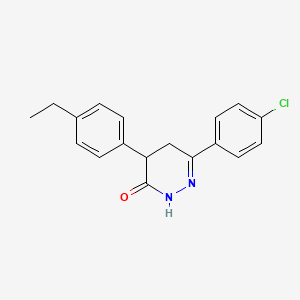![molecular formula C13H16N2O6 B2553260 Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate CAS No. 893780-18-2](/img/structure/B2553260.png)
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the Lossen rearrangement, as described in the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . Another synthesis method reported is the alkylation of 4-nitrophenol followed by selective reduction to produce ethyl-2-(4-aminophenoxy)acetate . Additionally, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator is detailed, highlighting the use of spectroscopic techniques for structure confirmation .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, and its molecular packing was analyzed using Hirshfeld surface analysis . Similarly, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS, with DFT calculations providing insights into molecular geometry and vibrational frequencies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are diverse. For example, the Lossen rearrangement is a key step in the synthesis of hydroxamic acids and ureas . The base-labile carboxyl protecting group, 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe), is used in the synthesis of amino acid derivatives, demonstrating the importance of protecting groups in organic synthesis . The synthesis of ethyl 4-(4-nitrophenoxy) picolinate involves chloropicolinoyl chloride derivatives, showcasing the variety of reactions used to obtain biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic methods and computational chemistry. For instance, the experimental and theoretical UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate were analyzed using TD-DFT calculations . The bioactivity of compounds like ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is linked to their HOMO-LUMO energies and global reactivity descriptors, which were calculated using DFT methods . The thermal behavior of copolymers containing ethyl 2-cyano-3-phenyl-2-propenoates was studied using DSC and TGA, indicating the stability and decomposition patterns of these materials .
科学的研究の応用
Photo-Irradiation Products
Research demonstrates the formation of 2-acetylamino-4-t-butyl-6-nitrophenols, related compounds to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, through photo-irradiation. These substances are synthesized from 1-alkoxy-4-t-butyl-2,6-dinitrobenzenes, providing a method for creating novel chemical structures (Obara, Onodera, & Hattori, 1982).
Chemical Synthesis and Crystal Structure
A study on the synthesis and crystal structure of a compound similar to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, revealed its potential as an analgesic and antidyslipidemic agent. This research provides insight into the compound's bioactivity and crystalline structure, enhancing understanding of its potential therapeutic applications (Navarrete-Vázquez et al., 2011).
Novel Copolymers
Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including compounds structurally related to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, was conducted. This study focused on the synthesis and characterization of these copolymers, exploring their thermal behavior and potential applications (Wojdyla et al., 2022).
Herbicidal Activities
A 2017 study synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, compounds closely related to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, to evaluate their herbicidal activities. This research underscores the agricultural applications of such compounds (Xu, Zhang, Wang, & Li, 2017).
特性
IUPAC Name |
ethyl 2-(2-acetamido-4-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-4-20-13(17)8(2)21-12-6-5-10(15(18)19)7-11(12)14-9(3)16/h5-8H,4H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFBAXUKYYSTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)
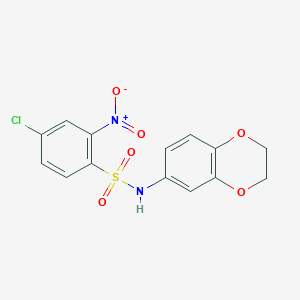
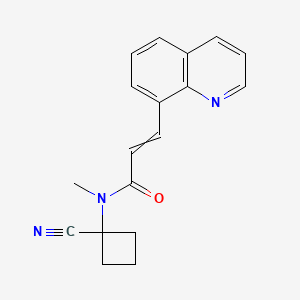
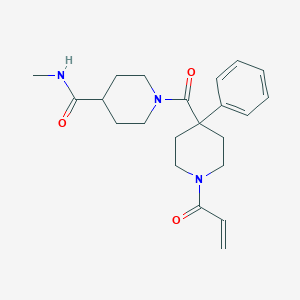
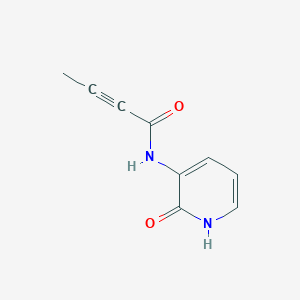
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)
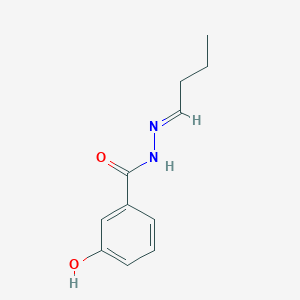
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)
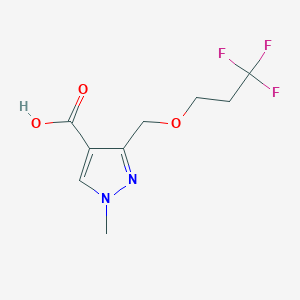
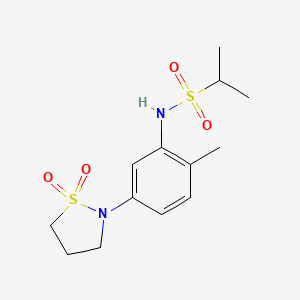
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)
![N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2553196.png)
